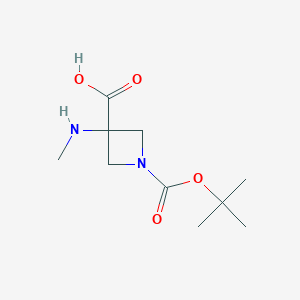

1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a carboxylic acid functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Methylation of the Amino Group: The amino group is methylated using methyl iodide (CH3I) or other suitable methylating agents.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions involving carbon dioxide (CO2) or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

化学反应分析

Substitution Reactions

The Boc (tert-butoxycarbonyl) group serves as a temporary protective moiety for the amine, enabling selective functionalization. Key substitution pathways include:

Example :

Boc deprotection under acidic conditions (e.g., TFA) generates a reactive amine, which can undergo subsequent acylation or alkylation to introduce pharmacophores.

Oxidation and Reduction

The methylamino and carboxylic acid groups participate in redox transformations:

| Reaction Type | Reagents | Products |

|---|---|---|

| Carboxylic Acid Reduction | LiAlH₄ or BH₃·THF | Corresponding alcohol (3-(methylamino)azetidine-3-methanol) |

| Methylamino Oxidation | H₂O₂, Fe²⁺/Cu⁺ catalysts | Nitroso or hydroxylamino intermediates |

Mechanistic Insight :

Reduction of the carboxylic acid to an alcohol enhances hydrophobicity, a strategy employed in prodrug design. Oxidation of the methylamino group may yield electrophilic intermediates for bioconjugation .

Condensation and Cyclization

The carboxylic acid engages in condensation reactions to form heterocycles or peptide bonds:

Case Study :

Condensation with selenourea under mild conditions produces selenazole derivatives, leveraging the azetidine ring’s rigidity to optimize binding affinity in medicinal chemistry .

Ring-Opening and Functionalization

The strained azetidine ring undergoes controlled cleavage under specific conditions:

| Reaction Type | Reagents | Outcomes |

|---|---|---|

| Acidic Hydrolysis | HCl, H₂O/THF | Linear amino acid derivatives |

| Nucleophilic Attack | Grignard reagents | Ring-expanded products (e.g., pyrrolidines) |

Note :

Ring-opening reactions provide access to linear intermediates for synthesizing non-cyclic analogs with modified pharmacokinetic profiles.

Comparative Reactivity with Analogues

The methylamino group distinguishes this compound from related azetidine derivatives:

| Compound | Key Reactivity Differences |

|---|---|

| 1-Boc-3-aminoazetidine-3-carboxylic acid | Lacks methyl group, enabling broader N-functionalization without steric hindrance |

| 1-Boc-3-(dimethylamino)azetidine-3-carboxylic acid | Dimethylamino group resists oxidation but enhances lipophilicity |

科学研究应用

Medicinal Chemistry

1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid is primarily explored for its potential in drug development. Its azetidine core is significant due to its ability to mimic natural amino acids, making it a candidate for designing novel peptides and biologically active compounds.

- Case Study : A recent study synthesized a series of azetidine derivatives to evaluate their biological activities. The compound was used as a precursor for synthesizing heterocyclic amino acids, which showed promising anticancer properties in vitro .

Synthetic Chemistry

The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its Boc-protected form allows for selective reactions that can lead to diverse chemical entities.

- Synthesis Example : The synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate utilized this compound as a starting material. This demonstrates its utility in constructing functionalized heterocycles .

Biochemical Applications

Due to its structural characteristics, this compound is being investigated for its role in biochemical assays and as a building block for enzyme inhibitors.

- Research Insight : It has been incorporated into azetidine libraries aimed at discovering new inhibitors for specific protein targets involved in metabolic pathways .

Data Table of Applications

作用机制

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical processes.

Modulation of Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.

Alteration of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

相似化合物的比较

1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-(tert-Butoxycarbonyl)-3-aminoazetidine-3-carboxylic acid: This compound lacks the methyl group on the amino group, which may result in different chemical and biological properties.

1-(tert-Butoxycarbonyl)-3-(ethylamino)azetidine-3-carboxylic acid: The presence of an ethyl group instead of a methyl group can lead to variations in reactivity and applications.

1-(tert-Butoxycarbonyl)-3-(dimethylamino)azetidine-3-carboxylic acid: The dimethylamino group may confer different steric and electronic effects compared to the methylamino group.

生物活性

1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid (commonly referred to as Boc-methylaminoazetidine) is a synthetic organic compound belonging to the azetidine derivative class. It is characterized by a tert-butoxycarbonyl (Boc) protecting group and exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H17NO4

- Molecular Weight : 215.25 g/mol

- CAS Number : 887591-62-0

The compound's structure includes a carboxylic acid functional group, which is crucial for its biological interactions and activities.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.

- Receptor Modulation : It could interact with cellular receptors, leading to changes in signaling pathways and cellular responses.

- Gene Expression Regulation : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit antimicrobial properties. In vitro studies suggest that this compound may inhibit the growth of various microbial strains, although specific data on its efficacy against particular pathogens remains limited.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, similar compounds have shown effectiveness against melanoma cell lines, highlighting the potential of azetidine derivatives in cancer therapy.

Study 1: Anticancer Activity

A study examining the effects of azetidine derivatives on melanoma cells found that certain modifications in the azetidine structure could enhance cytotoxicity against cancer cells. While specific data on this compound is sparse, related compounds have demonstrated significant inhibition of cell growth at high concentrations (2000 µg/ml), leading to up to 90% cell death in treated samples .

Study 2: Enzyme Interaction

Research into the interactions of azetidine derivatives with enzymes has shown that these compounds can act as competitive inhibitors. The presence of the Boc group may enhance binding affinity to target enzymes, potentially increasing the therapeutic index of related drugs .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(tert-Butoxycarbonyl)-3-aminoazetidine-3-carboxylic acid | Lacks methyl group | Lower activity compared to methylated derivatives |

| 1-(tert-Butoxycarbonyl)-3-(dimethylamino)azetidine-3-carboxylic acid | Dimethyl instead of methyl | Enhanced solubility and potential bioactivity |

| 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid | Similar structure | Comparable biological profiles |

属性

IUPAC Name |

3-(methylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(6-12,11-4)7(13)14/h11H,5-6H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATAUGUHAMPFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。